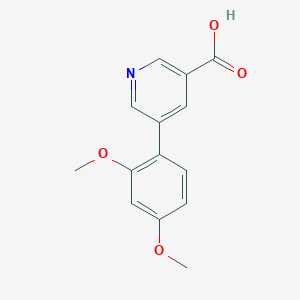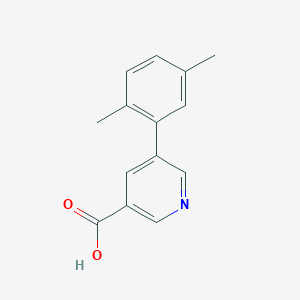
5-(2,5-Dimethylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Dimethylphenyl)nicotinic acid, or 5-DMPNA, is an analogue of nicotinic acid (NA), a naturally occurring compound in the human body. It is a derivative of nicotinic acid that has been modified to improve its biological activity. 5-DMPNA has been studied extensively in laboratory settings, and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
5-DMP5-(2,5-Dimethylphenyl)nicotinic acid, 95% has been studied extensively in laboratory settings for its potential biological applications. It has been studied as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent. It has also been studied for its potential to modulate the activity of enzymes involved in the metabolism of fatty acids, and as a potential treatment for metabolic diseases such as diabetes and obesity.
Mécanisme D'action
The mechanism of action of 5-DMP5-(2,5-Dimethylphenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed to act by modulating the activity of enzymes involved in the metabolism of fatty acids. It is also believed to have anti-inflammatory, antioxidant, and neuroprotective effects.
Biochemical and Physiological Effects
5-DMP5-(2,5-Dimethylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in the metabolism of fatty acids, which can lead to improved metabolic health. It has also been found to have anti-inflammatory, antioxidant, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-DMP5-(2,5-Dimethylphenyl)nicotinic acid, 95% in laboratory experiments include its relatively simple synthesis method, its wide range of potential biological applications, and its ability to modulate the activity of enzymes involved in the metabolism of fatty acids. The limitations of using 5-DMP5-(2,5-Dimethylphenyl)nicotinic acid, 95% in laboratory experiments include its potential toxicity at high doses and its lack of long-term safety data.
Orientations Futures
There are a number of potential future directions for 5-DMP5-(2,5-Dimethylphenyl)nicotinic acid, 95% research. These include further studies into its potential as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent; further studies into its potential to modulate the activity of enzymes involved in the metabolism of fatty acids; and further studies into its potential to treat metabolic diseases such as diabetes and obesity. Additionally, further safety studies should be conducted to determine the long-term safety of 5-DMP5-(2,5-Dimethylphenyl)nicotinic acid, 95%.
Méthodes De Synthèse
The synthesis of 5-DMP5-(2,5-Dimethylphenyl)nicotinic acid, 95% involves the reaction of 2,5-dimethylphenyl bromide with sodium nicotinate in the presence of a base, such as sodium hydroxide. This reaction yields 5-DMP5-(2,5-Dimethylphenyl)nicotinic acid, 95% as the main product, with the byproducts being sodium bromide and sodium chloride. This method is relatively simple and efficient, and has been used to synthesize 5-DMP5-(2,5-Dimethylphenyl)nicotinic acid, 95% in laboratory settings.
Propriétés
IUPAC Name |
5-(2,5-dimethylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-4-10(2)13(5-9)11-6-12(14(16)17)8-15-7-11/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUZXOIVOSASRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646975 |
Source


|
| Record name | 5-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethylphenyl)nicotinic acid | |
CAS RN |
887973-45-7 |
Source


|
| Record name | 5-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



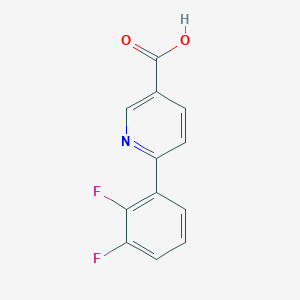





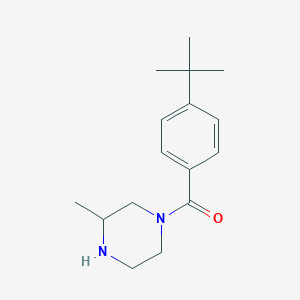

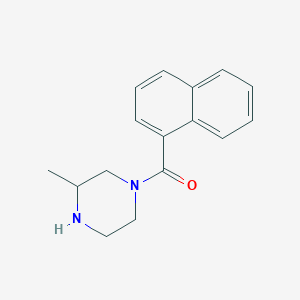
![tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6334932.png)

